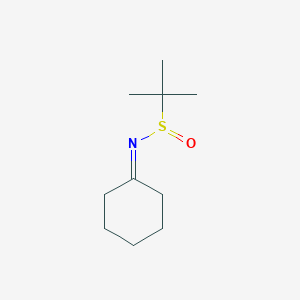
N-Cyclohexylidene-2-methylpropane-2-sulfinamide
Cat. No. B2628355
M. Wt: 201.33
InChI Key: DELUBRHLPUTXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07816326B2
Procedure details


Titanium tetraethoxide (2 eq, 3.56 mL, d 1.088) was added to a solution of cyclohexanone (1.2 eq, 1.0 g, 1.05 mL, d 0.947) in 20 mL of dry THF under nitrogen atmosphere. After 5 min, (S)-t-butanesulfinamide (1200-A, 1.028 g) in 10 mL of THF was added dropwise. The mixture was heated to 60° C. overnight. The reaction mixture was poured into an equal volume of aqueous saturated sodium bicarbonate solution with rapid stirring and immediately filtered through celite. The filter cake was washed with ethyl acetate (50 mL). The layers in the filtrate were separated and the aqueous layer was extracted with ethyl acetate (30 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was chromatographed on silica gel (gradient:ether/hexanes; 1:9 to 1.1) to afford the product 1200-B (1.3 g; 76%) as a colorless oil. The product was kept under inert atmosphere at −20° C.





Name
Titanium tetraethoxide
Quantity
3.56 mL
Type
catalyst
Reaction Step Three

Name
Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([S@@:12]([NH2:14])=[O:13])([CH3:11])([CH3:10])[CH3:9].C(=O)(O)[O-].[Na+]>C1COCC1.[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]>[C:1]1(=[N:14][S:12]([C:8]([CH3:11])([CH3:10])[CH3:9])=[O:13])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3,5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.028 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[S@](=O)N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
Titanium tetraethoxide
|
|
Quantity
|
3.56 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]CC.[O-]CC.[O-]CC.[O-]CC.[Ti+4]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with rapid stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
immediately filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with ethyl acetate (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers in the filtrate were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel (gradient:ether/hexanes; 1:9 to 1.1)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=NS(=O)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
